molecular formula C24H19Cl2N3O4 B12021446 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769151-36-2

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12021446
CAS No.: 769151-36-2
M. Wt: 484.3 g/mol
InChI Key: PQJQEFCOCXFSRS-XODNFHPESA-N
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Description

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C24H19Cl2N3O4 . This compound is known for its unique chemical structure, which includes both benzoyl and dichlorobenzoate groups. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves multiple steps. The process typically starts with the reaction of 2-methylbenzoyl chloride with an appropriate amine to form the benzoyl amide intermediate. This intermediate then undergoes further reactions with carbohydrazide and 2,4-dichlorobenzoic acid under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Scientific Research Applications

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-(((2-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

769151-36-2

Molecular Formula

C24H19Cl2N3O4

Molecular Weight

484.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C24H19Cl2N3O4/c1-15-4-2-3-5-19(15)23(31)27-14-22(30)29-28-13-16-6-9-18(10-7-16)33-24(32)20-11-8-17(25)12-21(20)26/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

PQJQEFCOCXFSRS-XODNFHPESA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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